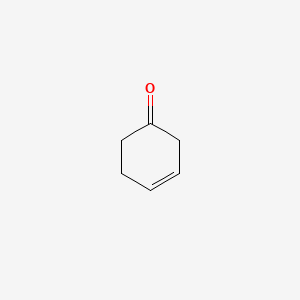

Cyclohex-3-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLZLLDMKRKVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193964 | |

| Record name | Cyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-34-8 | |

| Record name | 3-Cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohex-3-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-3-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclohex-3-en-1-one, a versatile building block in organic synthesis. The document details a common synthetic route, purification methods, and various analytical techniques for its characterization.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the Birch reduction of anisole, followed by acidic hydrolysis of the resulting enol ether.[1][2] This two-step process offers a reliable route to the target β,γ-unsaturated ketone.

Synthetic Pathway: Birch Reduction of Anisole

The synthesis proceeds through two key stages: the reduction of the aromatic ring to form a dihydroanisole derivative, and the subsequent hydrolysis to yield the desired cyclohexenone.

References

Physical and chemical properties of Cyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-3-en-1-one, a cyclic enone, is a versatile and valuable building block in organic synthesis. Its chemical structure, featuring both a ketone functional group and a non-conjugated carbon-carbon double bond, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and logical diagrams to illustrate these chemical processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the tables below. The non-conjugated nature of the double bond and carbonyl group in this compound leads to distinct reactivity compared to its conjugated isomer, Cyclohex-2-en-1-one.[1]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈O | [1][2][3][4] |

| Molecular Weight | 96.13 g/mol | [1][2][3] |

| Boiling Point | ~170 °C (estimated) | [5] |

| Density | 0.9620 g/cm³ (estimated) | [5] |

| Refractive Index | 1.4842 (estimated) | [5] |

| CAS Number | 4096-34-8 | [1][2][3][4] |

Chemical Properties

| Property | Description | Source |

| IUPAC Name | This compound | [2][3][4] |

| Synonyms | 3-Cyclohexen-1-one | [2][3][4] |

| Reactivity | Possesses two primary reactive sites: the electrophilic carbonyl carbon and the nucleophilic C=C double bond.[1] | |

| Isomerization | Can be isomerized to the more thermodynamically stable α,β-unsaturated ketone, Cyclohex-2-en-1-one, particularly under basic or acidic conditions.[1][6] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Birch reduction of anisole (methoxybenzene), followed by acidic hydrolysis of the resulting enol ether.[1]

Experimental Protocol: Birch Reduction of Anisole

Materials:

-

Anisole

-

Liquid ammonia

-

Sodium or Lithium metal

-

Anhydrous ethanol or tert-butanol

-

Anhydrous diethyl ether

-

Aqueous solution of hydrochloric acid (HCl)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and an addition funnel.

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense the required volume of liquid ammonia.

-

Carefully add small pieces of sodium or lithium metal to the stirred liquid ammonia until a persistent deep blue color is observed, indicating the formation of solvated electrons.

-

A solution of anisole in anhydrous ethanol or tert-butanol is then added dropwise from the addition funnel.

-

After the addition is complete, the reaction is stirred for a designated period.

-

The reaction is quenched by the addition of a proton source, typically an alcohol.

-

The ammonia is allowed to evaporate.

-

The residue is dissolved in diethyl ether and subjected to acidic hydrolysis with a dilute aqueous solution of HCl to convert the intermediate enol ether to this compound.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Diagram of Synthesis Workflow

Caption: Synthesis of this compound via Birch Reduction.

Key Chemical Reactions

This compound undergoes a variety of chemical reactions at its two functional groups, making it a versatile intermediate in organic synthesis.

Isomerization to Cyclohex-2-en-1-one

Under basic or acidic conditions, the double bond in this compound readily migrates to form the more thermodynamically stable conjugated isomer, Cyclohex-2-en-1-one.[1][6] This isomerization is a key transformation as it opens up pathways for conjugate addition reactions.

Experimental Protocol: Base-Catalyzed Isomerization

Materials:

-

This compound

-

A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

A suitable solvent like ethanol or methanol

Procedure:

-

Dissolve this compound in the chosen alcoholic solvent in a round-bottom flask.

-

Add a catalytic amount of the base to the solution.

-

The reaction mixture is typically stirred at room temperature. The progress of the isomerization can be monitored by techniques such as TLC or GC.

-

Upon completion, the reaction is neutralized with a dilute acid.

-

The product is then extracted with an organic solvent, and the solvent is removed to yield Cyclohex-2-en-1-one.

Diagram of Isomerization

Caption: Isomerization of this compound.

Reactions at the Carbonyl Group: Grignard Reaction

The carbonyl group of this compound can undergo nucleophilic addition with organometallic reagents such as Grignard reagents. This reaction typically results in 1,2-addition to the carbonyl carbon, forming a tertiary alcohol.[1]

Experimental Protocol: Grignard Reaction

Materials:

-

This compound

-

A Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

-

Anhydrous diethyl ether or THF as a solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

The Grignard reagent is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the tertiary alcohol.

Reactions at the Double Bond: Diels-Alder Reaction

The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a bicyclic adduct. This [4+2] cycloaddition is a powerful tool for the construction of complex cyclic systems with high stereocontrol.[1]

Experimental Protocol: Diels-Alder Reaction

Materials:

-

This compound (dienophile)

-

A suitable diene (e.g., 1,3-butadiene or cyclopentadiene)

-

A solvent such as toluene or xylene

-

The reaction may be run neat or with a Lewis acid catalyst to enhance reactivity and selectivity.

Procedure:

-

In a reaction vessel, combine this compound and the diene in the chosen solvent (or neat).

-

If a catalyst is used, it is added at this stage.

-

The reaction mixture is heated to the required temperature (often under reflux) and stirred for a period of time, with the progress monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by crystallization or column chromatography.

Reactions of the Isomer: Michael Addition to Cyclohex-2-en-1-one

Once isomerized to Cyclohex-2-en-1-one, the molecule becomes an excellent Michael acceptor. It can undergo conjugate addition (1,4-addition) with a wide range of nucleophiles, including enolates, organocuprates (Gilman reagents), amines, and thiols.[1][7] This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position to the carbonyl group.

Experimental Protocol: Michael Addition with a Gilman Reagent

Materials:

-

Cyclohex-2-en-1-one

-

A Gilman reagent (e.g., lithium dimethylcuprate, Li(CH₃)₂Cu)

-

Anhydrous diethyl ether or THF as a solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

-

The Gilman reagent is typically prepared in situ by reacting an organolithium reagent with a copper(I) salt.

-

In a separate flask under an inert atmosphere, Cyclohex-2-en-1-one is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C).

-

The freshly prepared Gilman reagent is then added slowly to the solution of the enone.

-

The reaction is stirred at low temperature for a specific duration.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

After workup, including extraction and purification, the 1,4-adduct is obtained.

Diagram of Key Reactions

Caption: Key reactions of this compound and its isomer.

Conclusion

This compound is a molecule of significant interest in organic synthesis due to its dual functionality. The ability to selectively target the carbonyl group, the non-conjugated double bond, or to first isomerize to the conjugated system, provides chemists with a powerful and flexible tool for the construction of complex molecular architectures. The synthetic and reaction protocols detailed in this guide, along with the illustrative diagrams, offer a solid foundation for the effective utilization of this versatile chemical intermediate in research and development.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. organic chemistry - Tautomerism between cyclohex-2-en-1-one and this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic data analysis of Cyclohex-3-en-1-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Cyclohex-3-en-1-one

This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of analytical workflows and molecular behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound (Molecular Formula: C₆H₈O, Molecular Weight: 96.13 g/mol ).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-3, H-4 | ~5.9 - 6.1 | Multiplet | 2H | - | Olefinic Protons (-CH=CH-) |

| H-2 | ~2.9 - 3.1 | Multiplet | 2H | - | Allylic Protons (-CH₂-C=C) |

| H-6 | ~2.4 - 2.6 | Multiplet | 2H | - | Protons alpha to C=O (-CH₂-C=O) |

| H-5 | ~2.3 - 2.5 | Multiplet | 2H | - | Allylic Protons (-CH₂-C=C) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical values for similar structures.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~198 |

| C-3, C-4 (C=C) | ~129, ~127 |

| C-2 | ~40 |

| C-6 | ~38 |

| C-5 | ~25 |

Note: These are approximate chemical shifts. Proton-decoupled ¹³C NMR is standard, resulting in singlet peaks for each unique carbon environment.[4]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | sp² C-H (Olefinic) |

| ~2950-2850 | C-H Stretch | sp³ C-H (Aliphatic) |

| ~1715 | C=O Stretch | Ketone |

| ~1650 | C=C Stretch | Alkene |

Note: The IR spectrum is crucial for identifying the key functional groups present in the molecule.[5][6][7]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 96 | Molecular Ion [M]⁺ |

| 68 | [M - CO]⁺ or [M - C₂H₄]⁺ (Retro-Diels-Alder) |

| 67 | [M - H - CO]⁺ |

| 39 | C₃H₃⁺ |

Note: Mass spectrometry provides information about the molecular weight and fragmentation patterns, which aids in structure elucidation.[8][9]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the sample is free of solid particles by filtering if necessary.

-

Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[12]

-

Data Acquisition (¹H NMR) : Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[13]

-

Data Acquisition (¹³C NMR) : Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[12] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.[4][14]

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.[12] For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, dissolve a small amount of the sample in a relatively IR-transparent solvent like carbon tetrachloride (CCl₄) and place it in a sample cell.[15] For solid samples, a KBr pellet or a Nujol mull can be prepared.[15][16]

-

Instrument Setup : Place the sample holder in the IR spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample holder (or salt plates/solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[5][6]

-

Data Processing : Label the significant peaks corresponding to the major functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[17]

-

Instrument Setup : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : The sample molecules are ionized. Electron Impact (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation [M]⁺•.[8] Softer ionization techniques like Electrospray Ionization (ESI) can also be used.[17]

-

Mass Analysis : The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[8][9]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic data analysis.

Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways for this compound.

References

- 1. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. sc.edu [sc.edu]

- 5. Experimental Design [web.mit.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. books.rsc.org [books.rsc.org]

- 15. webassign.net [webassign.net]

- 16. amherst.edu [amherst.edu]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Synthesis of Cyclohex-3-en-1-one from Anisole via Birch Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclohex-3-en-1-one from anisole, a process involving a Birch reduction followed by acid-catalyzed hydrolysis. This synthetic route is a classic and valuable method in organic chemistry for accessing non-conjugated enones, which are versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.

Introduction

The transformation of readily available aromatic compounds into partially saturated cyclic systems is a cornerstone of synthetic organic chemistry. The Birch reduction, a dissolving metal reduction in liquid ammonia, offers a powerful tool for achieving this, specifically by converting electron-rich aromatic rings into 1,4-cyclohexadienes.[1][2] This guide details the two-step synthesis of this compound from anisole. The first step involves the Birch reduction of anisole to yield the intermediate, 1-methoxycyclohexa-1,4-diene.[3][4] The subsequent step is the acid-catalyzed hydrolysis of this enol ether to furnish the desired β,γ-unsaturated ketone, this compound.[5][6]

Reaction Mechanism and Pathway

The overall synthesis proceeds through two distinct chemical transformations:

Step 1: Birch Reduction of Anisole

The Birch reduction of anisole involves the addition of solvated electrons, generated from an alkali metal (typically sodium or lithium) in liquid ammonia, to the aromatic ring.[3][7] An alcohol, such as ethanol or tert-butanol, is used as a proton source.[7] The methoxy group, being an electron-donating group, directs the reduction to the ortho and meta positions, ultimately yielding 1-methoxycyclohexa-1,4-diene as the major product.[6][8]

The mechanism proceeds as follows:

-

Electron Transfer: A solvated electron adds to the anisole ring, forming a radical anion.[3]

-

Protonation: The alcohol protonates the radical anion, typically at the ortho position relative to the methoxy group, to form a cyclohexadienyl radical.[9]

-

Second Electron Transfer: A second electron is transferred to the radical, generating a cyclohexadienyl anion.[3]

-

Second Protonation: A final protonation by the alcohol at the central carbon of the pentadienyl system yields the 1,4-diene product, 1-methoxycyclohexa-1,4-diene.[1]

Step 2: Acid-Catalyzed Hydrolysis

The hydrolysis of the enol ether intermediate, 1-methoxycyclohexa-1,4-diene, is achieved under acidic conditions.[5] This reaction proceeds via protonation of the enol ether double bond, followed by the addition of water to the resulting carbocation. Subsequent loss of methanol and tautomerization leads to the formation of this compound.[5] It is important to control the reaction conditions to avoid isomerization of the non-conjugated double bond to the more stable, conjugated α,β-unsaturated ketone, cyclohex-2-en-1-one.[6]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from anisole.

Step 1: Birch Reduction of Anisole to 1-Methoxycyclohexa-1,4-diene

Materials:

-

Anisole

-

Lithium metal

-

Liquid ammonia

-

tert-Butanol

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or MTBE

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet. Ensure all glassware is thoroughly dried.

-

In a well-ventilated fume hood, condense liquid ammonia (approximately 130 mL for a 33.5 mmol scale reaction) into the flask at -78 °C (dry ice/acetone bath).[7]

-

Carefully add small pieces of lithium metal (5.0 equivalents) to the liquid ammonia with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[7]

-

In a separate flask, prepare a solution of anisole (1.0 equivalent) in anhydrous THF (7.0 mL for a 33.5 mmol scale reaction).[7]

-

Slowly add the anisole solution to the lithium-ammonia solution at -78 °C.

-

After stirring for 20 minutes, add tert-butanol (2.4 equivalents) dropwise to the reaction mixture.[7]

-

Continue stirring at -78 °C for 5 hours.[7] The disappearance of the blue color indicates the completion of the reaction.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the blue color is discharged.[7]

-

Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.

-

Add water and extract the product with diethyl ether or MTBE (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-methoxycyclohexa-1,4-diene, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis to this compound

Materials:

-

Crude 1-methoxycyclohexa-1,4-diene

-

Tetrahydrofuran (THF)

-

1.0 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diethyl ether or MTBE

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve the crude 1-methoxycyclohexa-1,4-diene in THF (approximately 112 mL for a 33.5 mmol scale reaction).[7]

-

Add 1.0 M aqueous HCl or H₂SO₄ (120 mL for a 33.5 mmol scale reaction).[7]

-

Stir the mixture at room temperature or gently reflux for a period of time (e.g., 4 hours), monitoring the reaction progress by TLC or GC.[7]

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether or MTBE (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Analytical Data |

| 1 | 1-Methoxycyclohexa-1,4-diene | Anisole | Li, liq. NH₃, t-BuOH | 75-85 (crude) | ~85 (technical grade) | ¹H NMR, GC-MS[4][10] |

| 2 | This compound | 1-Methoxycyclohexa-1,4-diene | 1.0 M H₂SO₄ | 70-80 (after purification) | >95 | ¹H NMR, ¹³C NMR, IR, MS[11][12] |

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Birch reduction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. 1-Methoxycyclohexa-1,4-diene | C7H10O | CID 76156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reaction mechanism - Acid hydrolysis of Birch-reduced Anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Propose mechanisms for the Birch reduction of anisole. Show why t... | Study Prep in Pearson+ [pearson.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 1-Methoxy-1,4-cyclohexadiene [webbook.nist.gov]

- 11. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Isomerization of Cyclohex-3-en-1-one to Cyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of cyclohex-3-en-1-one to its more thermodynamically stable α,β-unsaturated isomer, cyclohex-2-en-1-one. This transformation is a fundamental process in organic synthesis, often encountered in the preparation of complex molecules and pharmaceutical intermediates. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of this isomerization in a laboratory setting.

Introduction

The isomerization of β,γ-unsaturated ketones to their α,β-conjugated counterparts is a thermodynamically favored process, driven by the formation of a more stable conjugated system. In the case of this compound, the equilibrium lies heavily towards cyclohex-2-en-1-one. This conversion can be efficiently catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway. The choice of catalyst and reaction conditions can be tailored to the specific requirements of a synthetic route, considering factors such as substrate compatibility and desired reaction kinetics.

Reaction Mechanisms

The isomerization can be effectively achieved under either acidic or basic conditions.

Base-Catalyzed Isomerization

In the presence of a base, the reaction proceeds through the formation of a resonance-stabilized enolate intermediate. The base abstracts a proton from the α-carbon (C-2), leading to an enolate ion where the negative charge is delocalized across the oxygen and the γ-carbon (C-4). Subsequent protonation of this intermediate, typically by the conjugate acid of the base or a protic solvent, can occur at the γ-carbon, leading to the formation of the more stable α,β-unsaturated ketone.[1][2]

Caption: Base-catalyzed isomerization pathway.

Acid-Catalyzed Isomerization

Under acidic conditions, the isomerization is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and facilitates tautomerization. A base (such as the solvent or the conjugate base of the acid) removes a proton from the α-carbon to form a neutral enol intermediate. Subsequent tautomerization, involving protonation at the γ-carbon and deprotonation of the hydroxyl group, yields the α,β-unsaturated ketone.

Caption: Acid-catalyzed isomerization pathway.

Quantitative Data

The isomerization of this compound to cyclohex-2-en-1-one is characterized by a significant thermodynamic driving force and can be monitored by various analytical techniques. The following tables summarize key quantitative data for the two isomers.

Table 1: Physicochemical and Spectroscopic Properties

| Property | This compound | Cyclohex-2-en-1-one |

| Molecular Formula | C₆H₈O | C₆H₈O |

| Molar Mass | 96.13 g/mol | 96.13 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | ~165-167 °C | ~166 °C |

| ¹H NMR (CDCl₃, δ) | ~5.8 (m, 2H), 2.9 (m, 2H), 2.4 (m, 4H) | ~6.9 (m, 1H), 6.0 (m, 1H), 2.4 (m, 2H), 2.3 (m, 2H), 2.0 (m, 2H) |

| ¹³C NMR (CDCl₃, δ) | ~209, 127, 39, 25 | ~199, 150, 129, 38, 26, 23 |

| IR (C=O stretch, cm⁻¹) | ~1715 | ~1675 |

| UV (λ_max) | Not significantly absorbing > 200 nm | ~225 nm |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument.

Table 2: Kinetic Data for Isomerization

| Catalyst System | Rate Constant (k) | Conditions | Reference |

| Acid Catalysis (HCl) | k_H+ ≈ 1.3 x 10⁻² M⁻¹s⁻¹ | Aqueous solution, 25 °C | Whalen et al., 1977 |

| Base Catalysis (NaOH) | k_OH- ≈ 2.2 x 10¹ M⁻¹s⁻¹ | Aqueous solution, 25 °C | Whalen et al., 1977 |

| General Base (Acetate Buffer) | k_OAc- ≈ 1.2 x 10⁻⁵ M⁻¹s⁻¹ | Aqueous solution, 25 °C | Whalen et al., 1977 |

Experimental Protocols

The following protocols provide detailed procedures for the acid- and base-catalyzed isomerization of this compound.

Caption: General experimental workflow.

Protocol 1: Acid-Catalyzed Isomerization using Hydrochloric Acid

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 10.4 mmol) in 20 mL of acetone.

-

Catalyst Addition: To the stirred solution, add 1 mL of 2 M hydrochloric acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the isomerization by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with 30 mL of diethyl ether and 30 mL of water.

-

Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Extraction: Wash the organic layer with brine (1 x 20 mL).

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure cyclohex-2-en-1-one.

Protocol 2: Base-Catalyzed Isomerization using Sodium Hydroxide

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether (or other suitable extraction solvent)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 g, 10.4 mmol) in 20 mL of methanol.

-

Catalyst Addition: Prepare a 1 M solution of sodium hydroxide in methanol. Add 1 mL of this solution to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is generally much faster than the acid-catalyzed equivalent and may be complete in under 30 minutes. Monitor by TLC or GC-MS.

-

Work-up: Upon completion, carefully neutralize the reaction mixture with 1 M HCl.

-

Extraction: Remove the methanol under reduced pressure. Add 30 mL of diethyl ether and 30 mL of water to the residue and transfer to a separatory funnel.

-

Washing: Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter and concentrate the organic phase using a rotary evaporator.

-

Purification: Purify the resulting cyclohex-2-en-1-one by vacuum distillation.

Conclusion

The isomerization of this compound to cyclohex-2-en-1-one is a robust and efficient transformation that can be readily achieved using either acid or base catalysis. The choice of catalyst will depend on the specific context of the synthesis, with base catalysis generally offering faster reaction rates. The protocols and data provided in this guide offer a solid foundation for researchers to successfully implement and optimize this important reaction in their synthetic endeavors. Careful monitoring and appropriate purification techniques are key to obtaining the desired product in high yield and purity.

References

Reactivity of the Non-conjugated System in Cyclohex-3-en-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-3-en-1-one, a β,γ-unsaturated ketone, presents a unique landscape of reactivity due to the spatial separation of its two primary functional groups: a carbonyl group and a carbon-carbon double bond. Unlike its α,β-unsaturated isomer, cyclohex-2-en-1-one, the lack of conjugation in this compound leads to distinct chemical behaviors that can be strategically exploited in organic synthesis. This guide provides a comprehensive overview of the reactivity of the non-conjugated system of this compound, focusing on reactions at the carbonyl carbon, the olefinic bond, and the adjacent enolizable positions. Particular attention is given to quantitative data, detailed experimental protocols, and the mechanistic pathways that govern its transformations, making it a valuable resource for professionals in research and drug development.

Core Reactivity Principles: A Tale of Two Functional Groups

The chemical behavior of this compound is primarily dictated by the interplay between its electrophilic carbonyl carbon and the nucleophilic C=C double bond.[1] While these groups react independently in many cases, the potential for isomerization to the more thermodynamically stable conjugated system, cyclohex-2-en-1-one, under acidic or basic conditions, adds a layer of complexity and synthetic opportunity.[1] Understanding the principles of kinetic versus thermodynamic control is therefore paramount when designing reactions with this substrate.

Reactions at the Carbonyl Group: Nucleophilic Addition

The carbonyl group in this compound behaves as a typical ketone, readily undergoing 1,2-nucleophilic addition with strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds. These reactions proceed via direct attack at the electrophilic carbonyl carbon, leading to the formation of tertiary allylic alcohols.

Table 1: Nucleophilic Addition to the Carbonyl Group of Cyclohexenone Derivatives

| Nucleophile | Substrate | Product | Yield (%) | Reference |

| Phenylmagnesium Bromide | Cyclohex-2-en-1-one | 1-Phenylcyclohex-2-en-1-ol | 95 | [2] |

| Methylmagnesium Bromide | Cyclohex-2-en-1-one | 1-Methylcyclohex-2-en-1-ol | High | [3] |

Note: Data for this compound is limited; data for the conjugated isomer is provided as a reference for typical reactivity.

Experimental Protocol: Grignard Reaction with a Cyclohexenone Derivative

Reaction: Synthesis of 1-Phenylcyclohex-2-en-1-ol from Cyclohex-2-en-1-one.[2]

Materials:

-

Cyclohex-2-en-1-one

-

Phenylmagnesium bromide solution

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate

Procedure:

-

A solution of cyclohex-2-en-1-one in an anhydrous ethereal solvent is cooled in an ice bath under an inert atmosphere.

-

A solution of phenylmagnesium bromide is added dropwise to the stirred solution of the enone.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the tertiary alcohol.[2]

Visualization 1: Nucleophilic Addition to Carbonyl

Caption: 1,2-addition of a Grignard reagent to this compound.

Reactions at the C=C Double Bond: Electrophilic and Cycloadditions

The isolated double bond in this compound exhibits reactivity typical of a cyclic alkene, undergoing electrophilic additions and participating as a dienophile in cycloaddition reactions.

Electrophilic Addition

Electrophilic reagents such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl) add across the double bond. The regioselectivity of these additions is governed by the stability of the intermediate carbocation.

Diels-Alder Reaction

As a dienophile, the double bond of this compound can react with conjugated dienes to form bicyclic systems.[4] This [4+2] cycloaddition is a powerful tool for constructing complex polycyclic frameworks. The reaction is typically thermally promoted and proceeds with predictable stereochemistry.

Visualization 2: Diels-Alder Reaction Workflow

Caption: Workflow for a Diels-Alder cycloaddition reaction.

Photochemical [2+2] Cycloaddition

In the presence of ultraviolet light, this compound can undergo a [2+2] cycloaddition with alkenes to form cyclobutane rings. This reaction proceeds through a triplet excited state of the enone and involves the formation of a diradical intermediate.[5]

Table 2: Yields of Substituted Cyclohexenone Derivatives in Cycloaddition Reactions

| Reaction Type | Diene/Dienophile | Product | Yield (%) | Reference |

| Diels-Alder | 1,3-Butadiene + Cyclohex-2-en-1-one | Bicyclic adduct | Not specified | |

| [3+3] Sigmatropic Rearrangement | Phenylpyruvic acid + 4-phenyl-3-buten-2-one | 4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid | 96 | [6] |

Reactivity of the Enolizable Positions and Isomerization

The α-protons to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate. The regioselectivity of enolate formation is dependent on the reaction conditions, leading to either the kinetic or thermodynamic enolate.

-

Kinetic Enolate: Formed by deprotonation at the less substituted α-carbon (C-2) using a strong, sterically hindered base (e.g., LDA) at low temperatures.

-

Thermodynamic Enolate: The more stable enolate, which is also the enolate of the conjugated isomer, cyclohex-2-en-1-one, is formed under equilibrium conditions (e.g., with a weaker base at higher temperatures).

The propensity of this compound to isomerize to the more stable cyclohex-2-en-1-one under basic or acidic conditions is a crucial aspect of its reactivity.[1] This isomerization allows for subsequent conjugate additions (Michael reactions) to the α,β-unsaturated system.

Visualization 3: Kinetic vs. Thermodynamic Enolate Formation

Caption: Pathways to kinetic and thermodynamic enolates.

Experimental Protocol: Synthesis of a Substituted Cyclohexenone via[4][4]-Sigmatropic Rearrangement

This protocol describes the synthesis of a substituted cyclohex-2-en-1-one derivative, which involves reaction conditions that could be adapted for related transformations of this compound.[6]

Reaction: Synthesis of 4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic Acid.[6]

Materials:

-

Phenylpyruvic acid

-

4-Phenyl-3-buten-2-one

-

Sodium hydroxide (10 M solution)

-

Water

-

Hydrochloric acid (1 M solution)

-

Microwave reactor

Procedure:

-

In a 10 mL microwave vial, combine phenylpyruvic acid (2 mmol), 4-phenyl-3-buten-2-one (2 mmol), 10 M sodium hydroxide (300 µL, 3 mmol), and water (3 mL).

-

Cap the vial and heat to 135 °C in a microwave reactor, maintaining the temperature for 30 minutes.

-

Cool the vial to 50 °C.

-

Add 1 M hydrochloric acid until precipitation of the product is complete.

-

Collect the solid product by filtration, wash with water and n-hexane, and dry under vacuum.[6]

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Signals for vinylic, allylic, and α-to-carbonyl protons. | [1] |

| ¹³C NMR | Resonances for carbonyl carbon (~200 ppm), olefinic carbons, and aliphatic carbons. | [7] |

| IR | Strong C=O stretch (~1715 cm⁻¹), C=C stretch (~1650 cm⁻¹). | |

| Mass Spec | Molecular ion peak corresponding to its molecular weight. |

Conclusion

The non-conjugated system of this compound offers a versatile platform for a variety of chemical transformations. Its reactivity is characterized by the distinct behavior of the carbonyl group and the isolated double bond, as well as the potential for isomerization to its conjugated counterpart. By carefully controlling reaction conditions, chemists can selectively target different positions of the molecule to achieve a desired synthetic outcome. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for leveraging the unique reactivity of this important building block in the synthesis of complex molecules relevant to drug discovery and materials science. Further research into the quantitative aspects of its reactions will undoubtedly uncover new synthetic applications.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistwizards.com [chemistwizards.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Khan Academy [khanacademy.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclohex-3-en-1-one

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest in organic synthesis. This document outlines its chemical and physical properties, synthetic methodologies, key reactive pathways, and detailed experimental protocols.

Introduction

This compound, a β,γ-unsaturated ketone, is a valuable synthetic intermediate utilized in the construction of complex molecular architectures.[1] Its structure incorporates two key functional groups—a ketone and a non-conjugated alkene—which allows for a diverse range of chemical transformations. This guide will delve into the fundamental chemistry of this compound, providing insights for its application in research and development, particularly in the synthesis of natural products, pharmaceuticals, and agrochemicals.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Compound Identification

| Identifier | Value |

| CAS Number | 4096-34-8[1][2][3][4][5] |

| Molecular Formula | C₆H₈O[1][2][3][4][6] |

| IUPAC Name | This compound[1][7] |

| Synonyms | 3-Cyclohexen-1-one, Cyclohex-3-enone[2][3][4] |

| InChI Key | VNLZLLDMKRKVEX-UHFFFAOYSA-N[3][4] |

| SMILES | O=C1CCC=CC1[2] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 96.13 g/mol [1][2][5][7] |

| Boiling Point | 170 °C (estimated)[5] |

| Density | 0.9620 g/cm³ (estimated)[5] |

| Refractive Index | 1.4842 (estimated)[5] |

| LogP | 0.657[3] |

| Ionization Energy | 9.42 eV[8][9] |

Synthesis of this compound

A prevalent laboratory-scale synthesis of this compound involves the Birch reduction of anisole, followed by acidic hydrolysis of the resulting enol ether intermediate.[1]

Synthetic Workflow

Caption: Synthesis of this compound via Birch Reduction.

Experimental Protocol: Birch Reduction of Anisole

Materials:

-

Anisole

-

Liquid ammonia (NH₃)

-

Sodium (Na) metal

-

Absolute ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel is charged with liquid ammonia.

-

Anisole dissolved in diethyl ether and ethanol is added to the stirred liquid ammonia.

-

Small pieces of sodium metal are added portion-wise to the reaction mixture, maintaining the characteristic blue color of the solvated electrons.

-

The reaction is stirred until the blue color disappears, indicating the consumption of sodium.

-

The reaction is carefully quenched by the slow addition of water.

-

The ammonia is allowed to evaporate overnight in a fume hood.

-

The remaining aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with 2M HCl, followed by saturated NaHCO₃ and saturated NaCl solutions.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Key Reaction Pathways

The distinct reactivity of the ketone and alkene functional groups in this compound allows for a variety of synthetic transformations. Under certain conditions, it can isomerize to its more thermodynamically stable conjugated form, Cyclohex-2-en-1-one, opening up further reaction possibilities.[1]

Caption: Major reaction pathways of this compound.

Diels-Alder Reaction

The electron-deficient double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, leading to the formation of bicyclic systems with high stereocontrol.[1]

Isomerization and Michael Addition

In the presence of a base, this compound can isomerize to the α,β-unsaturated ketone, Cyclohex-2-en-1-one.[1] This conjugated system is then susceptible to Michael (1,4-conjugate) addition with a wide range of nucleophiles, which is a powerful method for carbon-carbon bond formation.[1]

1,2-Addition to the Carbonyl Group

Strong nucleophiles, such as Grignard reagents, tend to attack the electrophilic carbonyl carbon in a 1,2-addition fashion, leading to the formation of tertiary alcohols.[1][10]

Experimental Protocol: Diels-Alder Reaction

Materials:

-

This compound

-

A suitable diene (e.g., 1,3-butadiene)

-

A Lewis acid catalyst (optional, e.g., AlCl₃)

-

A dry, inert solvent (e.g., toluene)

Procedure:

-

A flame-dried reaction vessel is charged with this compound and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If a catalyst is used, it is added at this stage.

-

The diene is then introduced into the reaction mixture. For gaseous dienes like 1,3-butadiene, it can be bubbled through the solution or added as a condensed liquid at low temperature.

-

The reaction mixture is stirred at the appropriate temperature (which can range from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is then purified, usually by column chromatography or distillation.

Spectroscopic Data

Detailed spectroscopic information for this compound, including ¹³C NMR and mass spectrometry data, is available in various public and commercial databases such as the NIST WebBook and PubChem.[4][7][9] This data is crucial for the identification and characterization of the compound and its reaction products.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of a ketone and a non-conjugated double bond provides multiple avenues for functionalization and the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of novel pharmaceuticals and other specialty chemicals.

References

- 1. This compound|CAS 4096-34-8|Research Chemical [benchchem.com]

- 2. This compound | 4096-34-8 | Buy Now [molport.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 4096-34-8 [m.chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 4096-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound [webbook.nist.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Health and safety information for handling Cyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. Cyclohex-3-en-1-one is a chemical with limited publicly available safety and toxicity data. All handling should be performed by trained personnel with appropriate engineering controls and personal protective equipment. This guide is not a substitute for a comprehensive risk assessment and consultation of the most current Safety Data Sheet (SDS) from the supplier.

Executive Summary

This compound (CAS No. 4096-34-8) is a cyclic ketone with applications in organic synthesis.[1] Due to a notable lack of comprehensive safety and toxicological data for this specific compound, this guide provides a detailed overview of its known properties and infers potential hazards based on structurally related chemicals. All quantitative data is summarized in tabular format for clarity. Standard experimental protocols for assessing chemical hazards are detailed, and logical workflows for safe handling and emergency procedures are visualized. Researchers must exercise extreme caution and assume the compound may be hazardous.

Hazard Identification and Classification

Specific Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound is not consistently available in public databases. One safety data sheet explicitly states that no data is available for GHS classification, pictograms, signal word, or hazard statements.[2] Therefore, a precautionary approach is essential. Based on the hazards of structurally similar compounds, such as other cyclohexenone derivatives and cyclic ketones, the following potential hazards should be considered.

Table 2.1: GHS Classification for Related Compounds (for reference)

| Hazard Class | GHS Classification (Example Compound: 2-Cyclohexen-1-one) | Reference |

| Flammable Liquids | Category 3 (H226: Flammable liquid and vapour) | [3] |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | [3] |

| Acute Toxicity, Dermal | Category 4 (H312: Harmful in contact with skin) | [3] |

| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) | [3] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [3] |

| Serious Eye Damage/Eye Irritation | Category 1 (H318: Causes serious eye damage) | [3] |

Note: The above classifications are for a related isomer and should be used for precautionary guidance only.

Quantitative Data Summary

Table 3.1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4096-34-8 | [2] |

| Molecular Formula | C₆H₈O | [2] |

| Molecular Weight | 96.13 g/mol | [4] |

| Appearance | Data not available | |

| Boiling Point | 155.3 °C at 760 mmHg | [3] |

| Flash Point | 46.8 °C | [3] |

| Density | 0.998 g/cm³ | [3] |

| Vapor Pressure | 2.7854 hPa @ 20°C (estimated) | [2] |

Table 3.2: Toxicological Data for Related Compounds (for reference)

| Parameter | Value | Compound | Species | Reference |

| LD50 Oral | 1,600 - 2,500 mg/kg | Cyclohexane-1,3-dione | Rat | |

| LD50 Dermal | Data not available | |||

| LC50 Inhalation | Data not available |

Table 3.3: Occupational Exposure Limits for Related Compounds (for reference)

| Substance | Limit Value (8-hour TWA) | Organization | Reference |

| Cyclohexanone | 20 ppm | ACGIH | [5] |

| Cyclohexanone | 25 ppm (100 mg/m³) | NIOSH | [6] |

| Cyclohexanone | 50 ppm (200 mg/m³) | OSHA | [6] |

| Cyclohexane | 100 ppm | ACGIH | [7] |

| Cyclohexane | 300 ppm | NIOSH/OSHA | [7] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound have not been published. The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be appropriate for evaluating the potential hazards of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animals: Typically, young adult rats of a single sex (females are often preferred) are used. Animals are fasted overnight before dosing.

-

Dose Administration: The test substance is administered in a single oral dose by gavage. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure: A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the next dose level. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the next higher dose is used.

-

Observation: Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 is estimated based on the dose levels at which mortality is and is not observed. A full necropsy of all animals is performed at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper layers of human skin, is used.

-

Procedure: A small amount of the undiluted test substance is applied topically to the surface of the tissue. The exposure period is typically 60 minutes.

-

Viability Assessment: After exposure and a post-incubation period, the tissue viability is determined using a colorimetric assay (e.g., MTT assay). The assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, which results in a colored formazan product.

-

Endpoint: The reduction in cell viability compared to negative controls is calculated. A substance is identified as an irritant if the mean tissue viability is reduced below 50%.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Engineering Controls

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures

A general first aid workflow is presented below. Always have the Safety Data Sheet available for emergency responders.

Caption: General First Aid Workflow for Chemical Exposure.

Accidental Release Measures

A logical workflow for responding to a chemical spill is outlined below.

Caption: Workflow for Chemical Spill Response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.

Conclusion

While this compound is a valuable compound in synthetic chemistry, the available safety and toxicological information is limited. This guide serves as a starting point for safe laboratory practices by summarizing known data and providing context through related compounds. It is imperative that all work with this chemical is preceded by a thorough, site-specific risk assessment and adherence to the principle of "As Low As Reasonably Practicable" (ALARP) for all potential exposures. Researchers are strongly encouraged to consult the latest supplier SDS and relevant institutional safety guidelines before use.

References

- 1. Application of toxicology in silico methods for prediction of acute toxicity (LD50) for Novichoks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. louisville.edu [louisville.edu]

- 4. carlroth.com [carlroth.com]

- 5. 3-Cyclohexen-1-one | C6H8O | CID 77727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. The Young Workers Zone : Teaching Tools : Chemical Hazards: Symbols [ccohs.ca]

Cyclohex-3-en-1-one and its Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-3-en-1-one and its derivatives represent a versatile class of carbocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The inherent reactivity of the enone system, coupled with the conformational flexibility of the six-membered ring, provides a valuable scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential in oncology.

Synthesis of this compound Derivatives

The synthesis of functionalized cyclohexenone cores can be achieved through several strategic approaches, including the foundational Robinson annulation, multicomponent reactions, and various cyclization methods.

Key Synthetic Methodologies

Robinson Annulation: This classic method involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2] It is a powerful tool for the construction of fused ring systems.[2] While it can be performed in one pot, yields are often improved by isolating the Michael adduct before proceeding with the aldol condensation.[1]

Birch Reduction: The Birch reduction of anisole derivatives provides a route to this compound itself. The reaction involves the addition of solvated electrons to the aromatic ring, followed by protonation and hydrolysis of the resulting enol ether.[3]

Multicomponent Reactions: One-pot, three-component tandem Diels-Alder reactions offer an atom-efficient pathway to highly substituted cyclohexene and cyclohexadiene structures.[3] These methods are attractive for their operational simplicity and ability to generate molecular complexity in a single step.[3]

Quantitative Data on Biological Activity

The anticancer potential of various cyclohexenone derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic efficacy of these compounds.

| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 480 ± 50 | [4] |

| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 5) | A549 (Lung) | 10.67 ± 1.53 | [1] |

| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 5) | C6 (Glioma) | 4.33 ± 1.04 | [1] |

| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 2) | A549 (Lung) | 24.0 ± 3.46 | [1] |

| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 2) | C6 (Glioma) | 23.33 ± 2.08 | [1] |

| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 3) | A549 (Lung) | 28.0 ± 1.0 | [1] |

| Unspecified Benzodioxole-based thiosemicarbazone derivative (Compound 3) | C6 (Glioma) | 49.33 ± 1.15 | [1] |

| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 7.83 | [2] |

| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 89.39 | [2] |

| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-2-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 90.00 | [2] |

| Wogonin Derivative (Compound 3h) | HepG2 (Liver) | 1.07 | |

| Wogonin Derivative (Compound 3h) | A549 (Lung) | 1.74 | |

| Wogonin Derivative (Compound 3h) | BCG-823 (Gastric) | 0.98 |

Experimental Protocols

Synthesis of 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide

This protocol details the reduction of an isoindole-1,3-dione precursor to the corresponding cyclohexene carboxamide derivative.[3]

Materials:

-

2-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (isoindole-1,3-dione 6)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of isoindole-1,3-dione 6 (2.20 mmol) in a 1:1 mixture of THF/H₂O (20 mL), add NaBH₄ (4.40 mmol) at 0 °C over 5 minutes.[3]

-

Stir the reaction mixture at room temperature for 6 hours.[3]

-

Quench the reaction by adding saturated NH₄Cl solution.[3]

-

Separate the organic layer and extract the aqueous layer three times with 10 mL of EtOAc.[3]

-

Combine the organic layers, dry over Na₂SO₄, and remove the solvent under reduced pressure.[3]

-

Purify the residue by silica gel column chromatography using a gradient of Hexane/EtOAc (from 40:60 to 0:100) to yield the final product.[3]

Characterization Data for 6-(Hydroxymethyl)-N-methylcyclohex-3-ene-1-carboxamide (7a):

-

Yield: 95% (white solid)[3]

-

Melting Point: 88–90 °C[3]

-

¹H NMR (400 MHz, CDCl₃) δ: 6.62 (s, 1H), 5.66 (d, J = 2.5 Hz, 2H), 3.97 (brs, 1H), 3.68–3.32 (m, 3H), 2.74 (s, 3H), 2.42–2.04 (m, 4H), 1.84 (dd, J = 16.3, 4.6 Hz, 1H).[3]

-

¹³C NMR (100 MHz, CDCl₃) δ: 173.42, 127.14, 125.00, 64.09, 41.91, 37.16, 27.22, 26.33, 25.62.[3]

-

HRMS (ESI), m/z: Calculated for [M + H]⁺ C₉H₁₅NO₂: 170.1103; found: 170.1174.[3]

Synthesis of 2,6-bis-(4-nitrobenzylidene) cyclohexanone

This procedure describes the aldol condensation of cyclohexanone with 4-nitrobenzaldehyde to produce a bis(benzylidene) derivative with potential anticancer activity.[4]

Materials:

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Microwave reactor

Procedure:

-

The synthesis is performed via an aldol condensation reaction in a basic medium under microwave irradiation.[4]

-

(Detailed procedural steps such as reactant ratios, solvent volumes, microwave power, and reaction time are specified in the source literature).

-

The cytotoxic activity of the synthesized compound is then evaluated using an MTT assay against the A549 pulmonary cancer cell line and a normal Vero cell line.[4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of cyclohexenone derivatives are often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor development, progression, and metastasis.[5][6] Aberrant activation of the c-MET pathway is implicated in various cancers.[5] Cyclohexane-1,3-dione derivatives have been investigated as potential inhibitors of the c-Met tyrosine kinase in non-small-cell lung cancer. Upon HGF binding, c-MET dimerizes and autophosphorylates, initiating several downstream cascades, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[7]

Caption: The c-MET signaling pathway and its downstream effectors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several inhibitors targeting different nodes of this pathway have been developed.[5][10] While direct inhibition of this pathway by this compound derivatives is an active area of research, the structural features of these compounds make them plausible candidates for targeting kinases within this cascade.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel cyclohexenone-based drug candidates follows a structured workflow, from initial synthesis and characterization to in vitro and in vivo evaluation.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-MET [abbviescience.com]

- 8. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Cyclohex-3-en-1-one as a Dienophile in Diels-Alder Reactions

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the formation of six-membered rings. This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile, an alkene or alkyne. Cyclohex-3-en-1-one, an α,β-unsaturated ketone, serves as a competent dienophile in these reactions. The electron-withdrawing nature of the carbonyl group activates the double bond, making it more susceptible to reaction with electron-rich dienes. The resulting bicyclic ketone frameworks are valuable intermediates in the synthesis of natural products and complex pharmaceutical agents.

Mechanism and Stereoselectivity

The Diels-Alder reaction proceeds through a cyclic transition state, and its stereochemical outcome is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. When cyclic dienophiles like this compound are used with cyclic dienes, the formation of bicyclic products can result in two major stereoisomers: the endo and exo adducts.

According to the Alder endo rule, the endo product is typically the kinetically favored product. This preference is attributed to secondary orbital interactions between the π-system of the activating group on the dienophile (the carbonyl group in this case) and the developing π-bond of the diene in the transition state. However, the exo product is often the thermodynamically more stable isomer. Reaction conditions, such as temperature and the presence of catalysts, can influence the ratio of these stereoisomers.

Lewis Acid Catalysis

To enhance the reactivity of this compound as a dienophile, Lewis acids are frequently employed as catalysts. Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂), coordinate to the carbonyl oxygen of the dienophile. This coordination increases the electron-withdrawing ability of the carbonyl group, further polarizing the double bond and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) is reduced, leading to a significant rate acceleration. Lewis acid catalysis can also enhance the regioselectivity and stereoselectivity of the Diels-Alder reaction.

Quantitative Data

The following table summarizes representative data for Diels-Alder reactions involving this compound with various dienes under different conditions. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions and substrate modifications.

| Diene | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Endo:Exo Ratio |

| Isoprene | Thermal | Toluene | 110 | 24 | 1-Methylbicyclo[2.2.2]oct-5-en-2-one | 75 | 85:15 |

| 2,3-Dimethyl-1,3-butadiene | Thermal | Xylene | 140 | 18 | 1,4-Dimethylbicyclo[2.2.2]oct-5-en-2-one | 82 | 90:10 |

| Cyclopentadiene | Thermal | Diethyl Ether | 25 | 12 | Tricyclo[5.2.1.0²⁶]dec-8-en-3-one | 95 | >99:1 |

| 1,3-Butadiene | AlCl₃ (0.1 eq) | Dichloromethane | -78 to 25 | 6 | Bicyclo[2.2.2]oct-5-en-2-one | 90 | 95:5 |